Apigenin 7-O-malonylglucoside

Plant Cell Biology Subcellular Fractionation Flavonoid Transport

Non-acylated apigenin glucosides fail as tonoplast transport substrates-risking experimental failure when used as substitutes. Apigenin 7-O-malonylglucoside is the authenticated malonylated form: • Validated substrate for tonoplast transport; non-acylated analogs show zero affinity • pH-dependent conformational flexibility (documented via NMR coupling constants) • Labile malonyl group-improper storage/handling causes degradation to apigenin 7-O-glucoside Supplied ≥98% purity, stored and shipped under conditions preserving the intact malonylated structure.

Molecular Formula C24H22O13
Molecular Weight 518.4 g/mol
CAS No. 86546-87-4
Cat. No. B1235174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin 7-O-malonylglucoside
CAS86546-87-4
Synonymsapigenin 7-O-(6-O-malonylglucoside)
malonyl apigenin 7-O-glucoside
Molecular FormulaC24H22O13
Molecular Weight518.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O
InChIInChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)15-7-14(27)20-13(26)5-12(6-16(20)36-15)35-24-23(33)22(32)21(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,21-26,31-33H,8-9H2,(H,28,29)/t17-,21-,22+,23-,24-/m1/s1
InChIKeyJXWAQRJFONLTSI-ASDZUOGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apigenin 7-O-Malonylglucoside: Technical Baseline


Apigenin 7-O-malonylglucoside (CAS 86546-87-4) is a malonylated flavonoid glycoside derived from apigenin, classified as an acylated derivative of apigenin 7-O-glucoside. It is a naturally occurring secondary metabolite, notably isolated and characterized as a vacuolar pigment from parsley (Petroselinum) cell cultures [1] and also identified in chamomile (Chamomilla recutita) [2]. As a member of the flavonoids and a glycoside , its chemical structure consists of an apigenin aglycone core conjugated at the 7-position with a glucose moiety, which is further esterified at the 6″-hydroxyl with a malonic acid group. This malonylation confers distinct physicochemical properties that differentiate it from non-acylated apigenin glucosides, including enhanced water solubility and a specific proton-dependent conformational flexibility critical to its biological function .

Apigenin 7-O-Malonylglucoside: Why Substitution Fails


Scientific and industrial users cannot simply interchange Apigenin 7-O-malonylglucoside with its non-acylated analog, Apigenin 7-O-glucoside, or other apigenin derivatives. The malonyl moiety is not an inert tag; it fundamentally alters the compound's physicochemical behavior, subcellular targeting, and stability profile. Studies have shown that acylation with malonic acid induces a specific, proton-dependent conformational change in the glucose portion of the molecule [1], a phenomenon not observed with non-malonylated or even other acylated forms like coumaroyl derivatives [2]. This conformational flexibility is directly linked to its unique ability to be selectively transported across the tonoplast and accumulated within plant vacuoles, a process for which non-acylated apigenin glucosides show no affinity [3]. Furthermore, the malonyl group is labile and readily degrades to form apigenin 7-O-glucoside under specific storage and extraction conditions (temperature, pH, solvent) [4], meaning generic sourcing or improper handling will lead to a different, and likely non-equivalent, chemical entity. Relying on a generic alternative introduces significant risk of experimental failure due to altered solubility, stability, and biological targeting.

Apigenin 7-O-Malonylglucoside: Evidence Guide


Selective Vacuolar Uptake and Transport

Apigenin 7-O-malonylglucoside demonstrates selective, rapid accumulation into isolated parsley vacuoles, a property not shared by its non-acylated analog, apigenin 7-O-glucoside. This functional differentiation is critical for studies of plant secondary metabolite trafficking [1].

Plant Cell Biology Subcellular Fractionation Flavonoid Transport

Solvent-Dependent Conformational Change

The malonyl group in Apigenin 7-O-malonylglucoside undergoes a specific conformational change in response to solvent and proton concentration, a property not observed in the non-acylated precursor or in other acylated derivatives like the 4-coumaroyl analog. This is evident from changes in proton NMR coupling constants [1].

NMR Spectroscopy Structural Biology Molecular Conformation

Thermal and pH-Dependent Degradation

Apigenin 7-O-malonylglucoside is inherently unstable and degrades to form apigenin 7-O-glucoside. This labile nature, while a challenge for handling, is a quantifiable differentiator from the more stable non-acylated glucoside and dictates specific procurement and storage protocols [1].

Stability Studies Analytical Chemistry Natural Product Handling

Aqueous Solubility Enhancement

The malonylated glucoside modification significantly enhances aqueous solubility compared to the parent aglycone, apigenin. While direct comparative solubility data against apigenin 7-O-glucoside are not currently available in the primary literature, the calculated logP values provide a strong quantitative basis for this differentiation .

Formulation Science Solubility Bioavailability

Apigenin 7-O-Malonylglucoside: Validated Applications


Plant Vacuolar Transport and Sequestration Studies

Ideal for researchers investigating the mechanisms of secondary metabolite trafficking and storage in plant cells. Apigenin 7-O-malonylglucoside serves as a specific, validated substrate for the tonoplast transport system. Its selective uptake into vacuoles, in stark contrast to non-acylated glucosides, makes it an essential tool for isolating and characterizing the acylated flavonoid transport pathway [1].

NMR Conformational Analysis of Acylated Glycosides

Suitable as a model compound for advanced structural biology studies using NMR. The documented, solvent- and pH-dependent changes in its sugar proton coupling constants provide a clear, quantifiable system for investigating how subtle chemical modifications (malonylation) induce significant conformational shifts in biomolecules, a phenomenon not seen in closely related analogs [2].

Natural Product Chemistry and Phytochemical Fingerprinting

Essential as a certified reference standard for LC-MS and HPLC analysis of plant extracts, particularly from species like chamomile, parsley, and chrysanthemum. Due to its labile nature and tendency to degrade to apigenin 7-O-glucoside [3], its presence and quantity in an extract are highly dependent on processing and storage conditions. Therefore, an authenticated standard is critical for accurate identification, quantification, and method validation in metabolomics and quality control studies.

Formulation Development for Poorly Soluble Flavonoids

A valuable comparator and reference compound in formulation science. The dramatically increased hydrophilicity (logP = -0.3) compared to apigenin (logP > 2) demonstrates the profound impact of malonyl-glycosylation on solubility. It can be used in comparative dissolution, permeability, and stability studies to model the behavior of acylated flavonoid conjugates and inform the design of bioavailable formulations .

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